molecular formula C11H18ClN3 B6632840 4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine

4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine

Cat. No. B6632840
M. Wt: 227.73 g/mol
InChI Key: HGGFSGYFYHZCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CEP-1347 and has been found to have unique properties that make it useful in the study of several biological processes.

Mechanism of Action

The exact mechanism of action of CEP-1347 is not fully understood. However, it has been found to inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in several cellular processes such as apoptosis, inflammation, and stress response.
Biochemical and Physiological Effects:
CEP-1347 has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in several diseases. It also has a neuroprotective effect and has been shown to prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

CEP-1347 has several advantages for lab experiments. It is a potent inhibitor of the JNK pathway and has been extensively studied for its neuroprotective effects. However, its use is limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of CEP-1347. One area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the study of its potential use in the treatment of cancer and other diseases. Further studies are also needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine involves several steps. The starting material is 4-chloro-5-methylpyrazole, which is reacted with 2-bromoethylamine hydrobromide to obtain the intermediate product. This is then reacted with piperidine to yield the final compound.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been studied for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

4-[2-(4-chloro-5-methylpyrazol-1-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3/c1-9-11(12)8-14-15(9)7-4-10-2-5-13-6-3-10/h8,10,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGFSGYFYHZCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC2CCNCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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